2-Chloro-4-(2-methoxyphenyl)pyrimidine
Overview
Description
2-Chloro-4-(2-methoxyphenyl)pyrimidine is an organic compound with the molecular formula C11H9ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4-(2-methoxyphenyl)pyrimidine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 2,4-dichloropyrimidine and 2-methoxyphenylboronic acid as starting materials. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically require a base, such as sodium hydride or potassium tert-butoxide, and are carried out in polar aprotic solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used. .
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 2-amino-4-(2-methoxyphenyl)pyrimidine derivative .
Scientific Research Applications
2-Chloro-4-(2-methoxyphenyl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methoxyphenyl)pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular pathways involved can vary and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyrimidine: This compound is similar in structure but lacks the phenyl group.
2-Chloro-4-(4-methoxyphenyl)pyrimidine: This compound has a methoxy group at the para position of the phenyl ring instead of the ortho position.
2-Chloropyrimidine: This simpler compound is a basic building block in organic synthesis and is used to create more complex pyrimidine derivatives.
Uniqueness
2-Chloro-4-(2-methoxyphenyl)pyrimidine is unique due to the presence of the methoxy group at the ortho position of the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
2-chloro-4-(2-methoxyphenyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-7-13-11(12)14-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZPOWGOQQEMLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954236-31-8 | |
Record name | 2-chloro-4-(2-methoxyphenyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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